molecular formula C41H80O5 B1242121 1-Octadecanoyl-2-eicosanoyl-sn-glycerol

1-Octadecanoyl-2-eicosanoyl-sn-glycerol

Cat. No. B1242121
M. Wt: 653.1 g/mol
InChI Key: JPKVDETWOQEHQO-KDXMTYKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(18:0/20:0/0:0)[iso2], also known as DAG(18:0/20:0) or diacylglycerol(38:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/20:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:0/20:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/20:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:0/20:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:0/20:0/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:0/20:0) pathway and phosphatidylcholine biosynthesis PC(18:0/20:0) pathway. DG(18:0/20:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/20:0/24:0) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:0/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:0/18:1(11Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/20:0/18:0) pathway.
DG(18:0/20:0/0:0) is a diglyceride.

Scientific Research Applications

Chemical Composition and Natural Occurrence

1-Octadecanoyl-2-eicosanoyl-sn-glycerol is a type of acylglycerol, a class of compounds identified in various natural sources. For instance, a study on Paulownia tomentosa revealed the presence of acylglycerols, which include compounds with fatty acyl moieties like eicosanoyl or octadecanoyl groups (Asai et al., 2009).

Biological and Physiological Effects

  • In humans and rodents, certain types of acylglycerols, similar in structure to 1-Octadecanoyl-2-eicosanoyl-sn-glycerol, have been shown to affect tissue plasmalogens. Chronic feeding of batyl alcohol, an ether lipid, to patients with congenital deficiency in tissue ether glycerolipids, led to increased erythrocyte plasmalogens (Das et al., 1992).

Chemical Synthesis and Applications

  • The synthesis and biological evaluation of acylglycerols, including those with eicosanoyl and octadecanoyl chains, have been explored for their potential as antitumor agents. A study conducted by Dangate et al. (2009) detailed the chemoenzymatic synthesis of non-natural sulfo-glycolipids derived from glycerol with varied acyl chain lengths (Dangate et al., 2009).

Membrane Structure and Dynamics

  • Studies on the packing and motion of hydrocarbon chains in phospholipid bilayers have employed compounds like 1-Octadecanoyl-2-eicosanoyl-sn-glycerol to understand lipid behavior. Barton and Gunstone (1975) utilized isomers of cis-octadecenoic acid to synthesize corresponding lecithins for thermal analysis (Barton & Gunstone, 1975).

Enzymatic Formation and Properties

  • The enzymatic formation of uncommon monoglycerides, including those with hydroxyoctadecanoyl and eicosanoyl chains, has been investigated for potential applications in organic solvents and as emulsifiers. Steffen et al. (1995) presented results on the enzymatic monoacylation of glycerol for producing varying acylglycerols (Steffen et al., 1995).

Potential Therapeutic Uses

  • While not directly related to 1-Octadecanoyl-2-eicosanoyl-sn-glycerol, the study of similar glycerol derivatives for therapeutic purposes is an area of interest. For example, the galactolipid 1,2-di-O-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]-3-O-beta-d-galactopyranosyl glycerol isolated from Rosa canina showed anti-inflammatory properties, inhibiting chemotaxis of human peripheral blood neutrophils (Larsen et al., 2003).

properties

Product Name

1-Octadecanoyl-2-eicosanoyl-sn-glycerol

Molecular Formula

C41H80O5

Molecular Weight

653.1 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] icosanoate

InChI

InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3/t39-/m0/s1

InChI Key

JPKVDETWOQEHQO-KDXMTYKHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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